molecular formula C9H11Cl2NO B133776 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol CAS No. 147611-61-8

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Cat. No.: B133776
CAS No.: 147611-61-8
M. Wt: 220.09 g/mol
InChI Key: CFNAMLAVUTUGPM-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is an organic compound with the molecular formula C9H11Cl2NO It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound. The reaction conditions generally require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalytic hydrogenation instead of chemical reducing agents can also be employed to scale up the production while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-one.

    Reduction: Formation of 3-Amino-3-phenyl-propan-1-ol.

    Substitution: Formation of 3-Amino-3-(3,4-dialkyl-phenyl)-propan-1-ol.

Scientific Research Applications

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the dichlorophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol
  • 3-Amino-3-(3,4-dimethylphenyl)-propan-1-ol
  • 3-Amino-3-(3,4-dibromophenyl)-propan-1-ol

Uniqueness

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-amino-3-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNAMLAVUTUGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588757
Record name 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147611-61-8, 147611-60-7
Record name 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(3,4-dichlorophenyl)propan-1-ol
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